molecular formula C12H10BrN3O2 B8311581 5-Bromo-3-(2-methylpyridin-3-yloxy)picolinamide

5-Bromo-3-(2-methylpyridin-3-yloxy)picolinamide

Cat. No. B8311581
M. Wt: 308.13 g/mol
InChI Key: BNNVPFUJPBHDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2-methylpyridin-3-yloxy)picolinamide is a useful research compound. Its molecular formula is C12H10BrN3O2 and its molecular weight is 308.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(2-methylpyridin-3-yloxy)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(2-methylpyridin-3-yloxy)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3-(2-methylpyridin-3-yloxy)picolinamide

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

5-bromo-3-(2-methylpyridin-3-yl)oxypyridine-2-carboxamide

InChI

InChI=1S/C12H10BrN3O2/c1-7-9(3-2-4-15-7)18-10-5-8(13)6-16-11(10)12(14)17/h2-6H,1H3,(H2,14,17)

InChI Key

BNNVPFUJPBHDGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)Br)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5-bromo-3-(2-methylpyridin-3-yloxy)picolinonitrile (15 g, 52 mmol) was added concentrated H2SO4 (30 mL) and the slurry was stirred overnight, at which point the material was fully dissolved. The reaction was poured into 0° C. water in small portions. While maintaining the temp below 20° C., the aqueous layer was basified to about a pH of 5 by the addition of NaOH pellet, at which point a solid formed. The solid was filtered, and the remaining aqueous layer was extracted with EtOAc. The organics layers, combined with the solid, were washed with brine, dried over MgSO4 and concentrated in vacuo to yield 5-bromo-3-(2-methylpyridin-3-yloxy)picolinamide (11 g, 69%).
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15 g
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Synthesis routes and methods II

Procedure details

A flask was charged with 5-bromo-3-(2-methylpyridin-3-yloxy)picolinonitrile (60 g, 207 mmol) and sulfuric acid (203 g, 2068 mmol). The reaction was stirred at ambient temperature overnight. Water (500 mL) was added carefully and neutralized using 50% sodium hydroxide to pH 5.0. The mixture was extracted with dichloromethane and ethyl acetate, dried and concentrated to afford 5-bromo-3-(2-methylpyridin-3-yloxy)picolinamide (63.0 g, 204 mmol, 98.9% yield) as yellow solid.
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60 g
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Synthesis routes and methods III

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